
キヌクリジン-3-カルボン酸塩酸塩
概要
説明
Quinuclidine-3-carboxylic acid hydrochloride is a heterocyclic organic compound belonging to the quinuclidine family. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
科学的研究の応用
Medicinal Chemistry Applications
Quinuclidine-3-carboxylic acid hydrochloride has been identified as a valuable compound in the development of pharmaceuticals due to its diverse biological activities:
- Antimicrobial Properties : Research indicates that quinuclidine derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics. For instance, certain derivatives have shown effectiveness against various bacterial strains, which can be crucial in addressing antibiotic resistance issues .
- Neurological Disorders : Compounds derived from quinuclidine have been explored for their potential in treating neurological disorders. They may act as antagonists to neuropeptides like substance P, which is involved in pain transmission and inflammatory responses. This makes them potential candidates for treating conditions such as migraines, anxiety, and depression .
- Respiratory Disorders : Certain quinuclidine derivatives are being studied for their efficacy in treating respiratory conditions like chronic obstructive pulmonary disease (COPD) and asthma. These compounds may function as antimuscarinic agents, providing relief from bronchial hyperreactivity and improving lung function .
- Gastrointestinal Disorders : Quinuclidine derivatives have also been investigated for their role in managing gastrointestinal disorders such as irritable bowel syndrome and spastic colitis. Their ability to modulate neurotransmitter activity can help alleviate symptoms associated with these conditions .
Synthesis Methodologies
The synthesis of quinuclidine-3-carboxylic acid hydrochloride involves several chemical processes:
- Hydrogenation Processes : One common method includes the hydrogenation of quinuclidinone to form quinuclidine derivatives. This process can be optimized using various catalysts to enhance yield and purity .
- Esterification Reactions : Quinuclidine-3-carboxylic acid can be converted into its methyl ester form through esterification reactions, further expanding its utility in pharmaceutical formulations .
- Anilide Formation : The formation of anilides from quinuclidine derivatives has been documented, which enhances the pharmacological profile of these compounds by improving their solubility and bioavailability .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of quinuclidine-3-carboxylic acid hydrochloride:
- A study focusing on the anti-cancer properties of quinuclidinone derivatives demonstrated significant cytotoxicity against lung cancer cells. The research utilized assays such as MTT and DNA fragmentation studies to confirm the induction of apoptosis in treated cells .
- Another investigation revealed that quinuclidine derivatives could effectively antagonize muscarinic receptors, leading to promising results in treating conditions like urinary incontinence and other urological disorders .
Summary Table of Applications
Application Area | Specific Uses | Mechanism/Action |
---|---|---|
Antimicrobial | Antibiotic development | Inhibition of bacterial growth |
Neurological Disorders | Treatment of migraines, anxiety | Antagonism of substance P |
Respiratory Disorders | Management of COPD and asthma | Antimuscarinic effects |
Gastrointestinal Disorders | Treatment of irritable bowel syndrome | Modulation of neurotransmitter activity |
Cancer Therapy | Induction of apoptosis in cancer cells | Cytotoxicity through various biochemical pathways |
準備方法
Synthetic Routes and Reaction Conditions: Quinuclidine-3-carboxylic acid hydrochloride can be synthesized from ethyl 3-quinuclidinecarboxylate. The synthesis involves a series of chemical reactions, including ester hydrolysis and subsequent acidification to yield the hydrochloride salt .
Industrial Production Methods: Industrial production methods for quinuclidine-3-carboxylic acid hydrochloride typically involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: Quinuclidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinuclidine-3-carboxylic acid.
Reduction: Reduction reactions can convert it into quinuclidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinuclidine-3-carboxylic acid.
Reduction: Various quinuclidine derivatives.
Substitution: Substituted quinuclidine compounds.
作用機序
The mechanism by which quinuclidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. Its bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
類似化合物との比較
3-Quinuclidone hydrochloride: Another quinuclidine derivative with similar structural features.
3-Quinuclidinol: A hydroxylated form of quinuclidine.
Quinuclidine: The parent compound of the quinuclidine family
Uniqueness: Quinuclidine-3-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
生物活性
Quinuclidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
Quinuclidine-3-carboxylic acid hydrochloride is a bicyclic compound characterized by a quinuclidine core with a carboxylic acid functional group. This structure allows for various chemical modifications, enhancing its versatility in synthetic chemistry and drug development. The presence of the carboxylic acid group facilitates interactions with biological targets, making it an important compound in pharmacological research.
The biological activity of quinuclidine-3-carboxylic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its unique bicyclic structure enables it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to significant physiological effects, including antimicrobial and anti-cancer activities.
Antimicrobial Activity
Recent studies have demonstrated that quinuclidine derivatives exhibit potent antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, compounds derived from quinuclidine-3-carboxylic acid hydrochloride have shown minimum inhibitory concentration (MIC) values ranging from 0.25 to 4.00 μg/mL against multidrug-resistant pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity of Quinuclidine Derivatives
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
Quinuclidine derivative | 0.25 - 4.00 | Pseudomonas aeruginosa |
Quinuclidine derivative | 256-fold better than gentamicin | Klebsiella pneumoniae |
Anticancer Activity
Quinuclidine derivatives have also been investigated for their anticancer potential. A study reported that certain synthesized quinuclidinone derivatives exhibited significant cytotoxic effects on lung cancer cells, inducing apoptosis through mechanisms involving DNA fragmentation and nuclear condensation .
Table 2: Cytotoxic Effects of Quinuclidinone Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Quinuclidinone derivative | A549 (lung carcinoma) | Varies | Induction of apoptosis |
Quinuclidinone derivative | L132 (normal lung cells) | Higher IC50 | Minimal damage |
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various quaternary 3-hydroxyiminoquinuclidinium bromides against a panel of antibiotic-susceptible and resistant bacterial strains. The results indicated that these compounds displayed moderate to high potency against tested strains, with mean zones of inhibition ranging from 6.2 ± 1.3 mm to 29.8 ± 1.3 mm .
Study on Anticancer Properties
Another investigation focused on the synthesis of novel quinuclidinone-based amides and esters, which were tested for their cytotoxicity in lung cancer cells. The study concluded that these compounds could selectively induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells, indicating their potential as therapeutic agents .
特性
IUPAC Name |
1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHNHXQYRPDFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506436 | |
Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-34-2 | |
Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of EO-122 and how does it compare to lidocaine?
A1: EO-122 is a new structural analog of lidocaine with potent antiarrhythmic activity []. While the precise mechanism is not detailed in the study, both EO-122 and lidocaine are classified as Class IB antiarrhythmic drugs. These drugs primarily work by blocking voltage-gated sodium channels in the heart, thereby reducing the excitability of cardiac cells and suppressing abnormal electrical impulses that can lead to arrhythmias. The study highlights that EO-122 demonstrated superior efficacy and duration of action compared to lidocaine in several animal models of arrhythmia [].
Q2: What is the pharmacokinetic profile of EO-122?
A2: The study found that EO-122 exhibits a pharmacokinetic profile compatible with a two-compartment open model. Key parameters include a half-life (t½) of approximately 150 minutes and a volume of distribution at steady state (Vd (ss)) of roughly 1.5 L/kg []. The oral bioavailability of EO-122 was determined to be greater than 80%, suggesting efficient absorption from the gastrointestinal tract []. Therapeutic blood concentrations were observed within the range of 0.5-7 μg/ml [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。